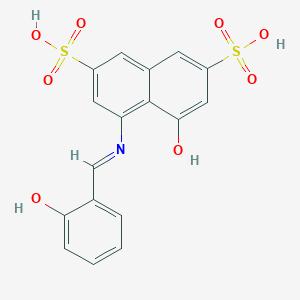
(1S)-(-)-Camphanic chloride
説明
Synthesis Analysis
The synthesis of (1S)-(-)-camphanic chloride involves multiple steps starting from camphoric acid or directly from camphor. The transformation of camphoric acid into (1S)-(-)-camphanic chloride is achieved through a series of reactions that include halogenation and functional group transformations, highlighting its versatility and efficiency as a chiral derivatization agent (Hermes Licea-Perez et al., 2015).
Molecular Structure Analysis
The molecular structure of (1S)-(-)-camphanic chloride is characterized by the presence of two additional chirogenic centers that are introduced upon derivatization with this reagent. These centers significantly enhance the stereoisomeric separation capabilities when analyzed on both traditional and chiral stationary phases. The compound's structure is conducive to forming stable derivatives with various stereoisomers, facilitating their subsequent separation and analysis (Hermes Licea-Perez et al., 2015).
Chemical Reactions and Properties
(1S)-(-)-Camphanic chloride is highly reactive towards hydroxyl-functional groups in the presence or absence of a base, making it an efficient chiral derivatization reagent. Its reactivity enables the separation of racemic mixtures by converting them into derivatives that can be easily separated using chromatographic techniques. This property is particularly valuable in the pharmacokinetic analysis of drugs, where the resolution of multiple stereoisomers is essential (Hermes Licea-Perez et al., 2015).
Physical Properties Analysis
The physical properties of (1S)-(-)-camphanic chloride derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the compound being derivatized. These properties play a crucial role in the separation and purification processes, affecting the choice of solvents and the conditions applied during chromatographic separation.
Chemical Properties Analysis
The chemical stability of (1S)-(-)-camphanic chloride derivatives under various conditions is an important aspect of their application in stereoisomeric resolution. The ability to withstand different analytical and preparative conditions without undergoing degradation or racemization ensures the reliability of the stereochemical analysis results. This stability, combined with the compound's reactivity towards hydroxyl-functional groups, underscores its utility in the chiral resolution of pharmaceuticals and other biologically active molecules.
科学的研究の応用
Synthesis of Grandisol : (1S)-(-)-Camphanic acid chloride is used to synthesize grandisol by esterifying various compounds. This process allows for the resolution, specific rotation, and absolute configuration of diastereoisomers, making it crucial in the study of chiral molecules (Rosini et al., 1990).
Enantiomer Separation : The compound has potential applications in the enantiomer separation of hydroxyl-functional asymmetric phosphanes. This is important for creating specific reactions and substances in the field of asymmetric synthesis and catalysis (Wawrzyniak et al., 2017).
Intermediate in Chemical Reactions : It serves as an intermediate in various chemical reactions such as cyclization, condensation, elimination, and replacement reactions. This makes it a versatile reagent in the synthesis of complex molecules (Gerlach et al., 2003).
Stereoisomeric Resolution : Camphanic acid chloride is a powerful chiral reagent for stereoisomeric resolution, particularly for drug metabolism and pharmacokinetic applications. This is crucial for understanding how drugs behave in the body and for developing enantiomerically pure drugs (Licea-Perez et al., 2015).
Enantioseparation of Mexiletine : The compound aids in the enantioseparation of (R, S)-mexiletine, a cardiovascular drug, using chiral derivatizing reagents. This process allows for kinetic resolution and recovery of the native enantiomer, which is important for creating more effective and safer medications (Dixit et al., 2014).
Vibrational Spectroscopy : The vibrational absorption and circular dichroism spectra of (-)-(1S,3R)-camphanic acid in dilute solution have been studied, showing good agreement with the corresponding experimental spectra. This provides insights into the absolute conformation and configuration of the acid, which is valuable in the field of molecular spectroscopy (Buffeteau et al., 2007).
GC Determination of Enantiomers : Camphanic chloride is used for pre-column chiral derivatization for gas chromatography (GC) determination of enantiomers of various compounds. This is significant for understanding and controlling the stereochemistry of substances in pharmaceuticals and other areas (Ji, 2000).
特性
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960257 | |
| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-(-)-Camphanic chloride | |
CAS RN |
39637-74-6 | |
| Record name | (-)-Camphanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39637-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039637746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxa-2-oxobornane-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



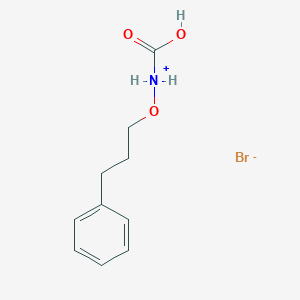

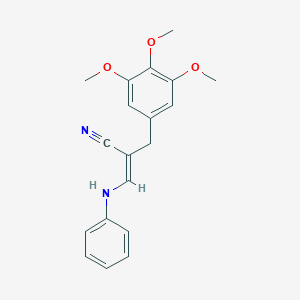
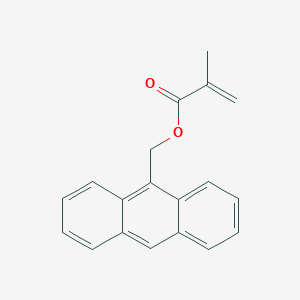
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
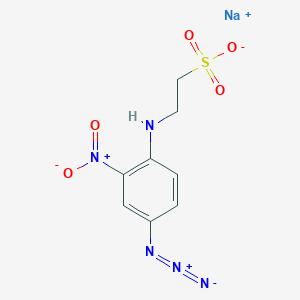
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
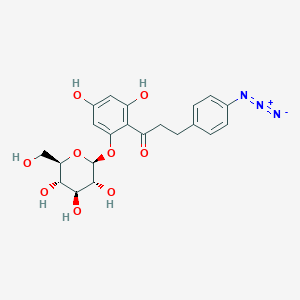
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
